2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c1-11-7-4(9)2-6(12-7)5(10)3-8/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOGRAFIOLCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)C(=O)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one typically involves the bromination of 1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often include a solvent like dichloromethane and a catalyst to facilitate the bromination process.
Chemical Reactions Analysis
2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohols or thiols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its unique structure.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the methoxythiophene ring play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can activate or inhibit specific biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiophene Ring
Halogen and Alkyl/Functional Group Substitutions
1-(4-Bromo-5-propylthiophen-2-yl)ethan-1-one (CAS: 832741-29-4) :
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one (CAS: 123418-66-6) :
Methoxy and Halogen Combinations
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one (CAS: 343-04-4) :
2-Bromo-1-(2,4-difluoro-5-methoxyphenyl)ethan-1-one (CAS: 1803811-66-6) :
Heterocyclic Core Modifications
Thiophene vs. Furan Derivatives
- 2-Bromo-1-[5-(4-bromophenyl)furan-2-yl]ethan-1-one (CAS: 39170-33-7) :
Indole-Based Analogs
- 2-Bromo-1-(5-methoxy-1-((5-bromothiophen-2-yl)sulfonyl)-1H-indol-3-yl)ethan-1-one (Compound 2h) :
- Core Structure: Indole with sulfonyl and bromothiophene groups.
- Yield: 30%, Melting Point: 151.0–152.0 °C.
- Key Differences: The indole core and sulfonyl group introduce steric hindrance, reducing reactivity in cross-coupling reactions compared to simpler thiophene derivatives .
Biological Activity
2-Bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one (CAS No. 882748-05-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C₉H₈Br₂O₂S, with a molecular weight of 313.99 g/mol. The compound features a thiophene ring, which is known for its importance in medicinal chemistry due to its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds containing brominated thiophenes exhibit significant antimicrobial properties. A study focused on various brominated thiophene derivatives demonstrated that this compound showed notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for inhibiting bacterial growth.
| Compound | MIC (µg/mL) | Bacteria Type |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.
Case Study:
In a recent study published in Journal of Medicinal Chemistry, researchers investigated the effects of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values around 15 µM.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of bromine atoms enhances lipophilicity and may improve binding affinity to biological targets.
Key Findings:
- Bromine Substituents: Bromine enhances the electron-withdrawing properties, which is crucial for the reactivity of the compound.
- Methoxy Group: The methoxy group contributes to increased solubility and may influence the compound's interaction with biological membranes.
Pharmacological Implications
Given its demonstrated antimicrobial and anticancer activities, this compound holds promise as a lead compound for further drug development. Its unique structure suggests potential for modification to enhance efficacy and selectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-1-(4-bromo-5-methoxythiophen-2-yl)ethan-1-one, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via bromination of a thiophene precursor followed by ketone functionalization. Key intermediates (e.g., brominated thiophenes) are characterized using 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity. For crystalline intermediates, single-crystal X-ray diffraction (e.g., as in and ) resolves ambiguities in substituent positioning. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to avoid over-bromination .
Q. How do the bromine and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing bromine groups enhance electrophilicity at the ketone carbon, favoring nucleophilic attack. The methoxy group’s electron-donating effects stabilize the thiophene ring but may sterically hinder reactions at adjacent positions. Experimental validation involves comparative kinetic studies using substrates with varying substituents (e.g., replacing Br with Cl or adjusting methoxy positioning) .
Q. What crystallographic data are available to confirm the compound’s molecular geometry?
- Methodological Answer : Single-crystal X-ray analysis (e.g., as in ) reveals bond lengths, angles, and packing structures. For example, the dihedral angle between the thiophene ring and ketone group can be measured to assess conjugation effects. Data refinement using software like SHELX or OLEX2 ensures accuracy, with R-factors < 0.06 indicating high reliability .
Advanced Research Questions
Q. How can reaction yields be improved in large-scale syntheses without compromising purity?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce side reactions.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of brominated intermediates.
- Purification Strategies : Employ gradient column chromatography or recrystallization in ethanol/water mixtures to isolate high-purity product (>95% by HPLC) .
Q. How should researchers address contradictions in reported reactivity profiles (e.g., unexpected stability under basic conditions)?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (pH, temperature) to verify reproducibility.
- Mechanistic Probes : Use DFT calculations (e.g., Gaussian 09) to model transition states and identify steric/electronic factors influencing stability.
- In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation/degradation .
Q. What computational methods predict the compound’s behavior in photochemical reactions?
- Methodological Answer :
- TD-DFT Calculations : Simulate UV-Vis absorption spectra to identify excited-state transitions.
- Frontier Molecular Orbital (FMO) Analysis : Determine HOMO-LUMO gaps to assess photoreactivity.
- Solvent Effects Modeling : Use COSMO-RS to account for solvation effects on reaction pathways .
Q. What strategies elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
- Kinetic Assays : Measure IC50 values via fluorometric or colorimetric assays (e.g., NADH depletion in dehydrogenase inhibition).
- Metabolite Profiling : Identify degradation products using LC-MS/MS to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
